3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine
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Overview
Description
3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine is a synthetic organic compound characterized by the presence of a chloro, trifluoromethoxy, and phenoxy group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine typically involves the reaction of 3-chloro-4-(trifluoromethoxy)phenol with azetidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethoxy positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMSO.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction can lead to various oxidized or reduced derivatives .
Scientific Research Applications
3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethoxy)phenylamine
- 3-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)benzoyl chloride
Uniqueness
3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine is unique due to the combination of its azetidine ring and the presence of chloro and trifluoromethoxy groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C10H9ClF3NO2 |
---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
3-[3-chloro-4-(trifluoromethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-3-6(16-7-4-15-5-7)1-2-9(8)17-10(12,13)14/h1-3,7,15H,4-5H2 |
InChI Key |
PIPHVDHPRIGNET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)OC(F)(F)F)Cl |
Origin of Product |
United States |
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